5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine
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Overview
Description
5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropteridine derivatives.
Substitution: The amino and acetyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: It is studied for its potential role in biological processes and as a probe for enzyme activity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine include other pteridine derivatives such as:
- 6-Acetyl-2-amino-3,7,8,9-tetrahydropyrimido[4,5-b][1,4]diazepin-4-one
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of both acetyl and amino groups. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N6O |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(2,4-diamino-7,8-dihydro-6H-pteridin-5-yl)ethanone |
InChI |
InChI=1S/C8H12N6O/c1-4(15)14-3-2-11-7-5(14)6(9)12-8(10)13-7/h2-3H2,1H3,(H5,9,10,11,12,13) |
InChI Key |
UJOCHXSZBWVPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNC2=NC(=NC(=C21)N)N |
Origin of Product |
United States |
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